

Synthesis of Cyclobutanones via Dichloroketene

[2+2] Cycloaddition: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dichloroketene*

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This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanones through the [2+2] cycloaddition of in situ generated **dichloroketene** with various alkenes. This powerful transformation offers a direct route to functionalized four-membered rings, which are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.

Introduction

The [2+2] cycloaddition of **dichloroketene** to an alkene is a highly efficient and widely used method for constructing the cyclobutanone framework. **Dichloroketene** ($\text{Cl}_2\text{C}=\text{C}=\text{O}$) is a highly reactive and electrophilic ketene that is not stable enough to be isolated.^[1] Therefore, it is generated in situ from stable precursors in the presence of a ketenophile (an alkene). The subsequent cycloaddition reaction is typically concerted and proceeds readily with a variety of electron-rich and unactivated olefins.^[1]

Two primary methods are employed for the generation of **dichloroketene**:

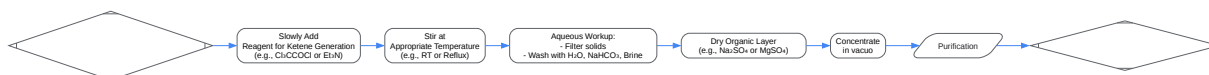
- Dehydrochlorination of Dichloroacetyl Chloride: This method utilizes a tertiary amine base, most commonly triethylamine (Et_3N), to eliminate hydrogen chloride from dichloroacetyl chloride.^[1]

- Dehalogenation of Trichloroacetyl Chloride: This method involves the reductive dechlorination of trichloroacetyl chloride using activated zinc, often as a zinc-copper couple. [2]

The choice of method can influence reaction yield and compatibility with certain substrates. The zinc-based method is often considered superior for reactions with alkynes.[2] The resulting α,α -dichlorocyclobutanones are versatile synthetic intermediates that can be further transformed, for example, by reductive dechlorination to afford the parent cyclobutanone.

Reaction Mechanism and Workflow

The overall process involves the in situ generation of **dichloroketene** followed by its immediate reaction with an alkene substrate in a concerted [2+2] cycloaddition.



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